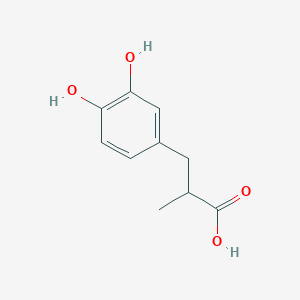

Ácido 3-(3,4-dihidroxifenil)-2-metilpropanoico

Descripción general

Descripción

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, also known as caffeic acid, is a naturally occurring organic acid that belongs to the class of hydroxycinnamic acids. Caffeic acid is widely distributed in plants, including fruits, vegetables, and grains. It is known for its antioxidant, anti-inflammatory, and anticancer properties. In

Aplicaciones Científicas De Investigación

Actividad antioxidante

El ácido 3-(3,4-dihidroxifenil)-2-metilpropanoico exhibe fuertes propiedades antioxidantes. Elimina eficazmente los radicales libres, protegiendo las células y los tejidos del daño oxidativo. Los investigadores han explorado su potencial en la prevención de enfermedades relacionadas con la edad, trastornos neurodegenerativos y afecciones cardiovasculares .

Neuroprotección

Los estudios sugieren que este compuesto puede desempeñar un papel en la neuroprotección. Se ha investigado su capacidad para mitigar el estrés oxidativo en las células neuronales, lo que podría reducir el riesgo de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Efectos antiinflamatorios

El ácido 3-(3,4-dihidroxifenil)-2-metilpropanoico exhibe actividad antiinflamatoria. Modula las vías inflamatorias, lo que lo hace relevante en condiciones como la artritis, la enfermedad inflamatoria intestinal y el asma. Los investigadores están explorando su potencial como agente antiinflamatorio natural .

Salud de la piel y cosméticos

Debido a sus propiedades antioxidantes, el ácido 3-(3,4-dihidroxifenil)-2-metilpropanoico se utiliza en productos para el cuidado de la piel. Ayuda a combatir el estrés oxidativo, promoviendo una piel sana y potencialmente reduciendo los signos del envejecimiento. Las formulaciones cosméticas a menudo lo incluyen por sus efectos rejuvenecedores de la piel .

Química de polímeros

Más allá de sus aplicaciones biológicas, este compuesto tiene utilidad en la química de polímeros. Se puede utilizar como monómero para sintetizar polímeros biodegradables. Los investigadores exploran su uso en sistemas de administración de fármacos, ingeniería de tejidos y otros biomateriales .

En resumen, el ácido 3-(3,4-dihidroxifenil)-2-metilpropanoico es prometedor en la terapia antioxidante, la neuroprotección, el manejo de la inflamación, la salud cardiovascular, el cuidado de la piel y la ciencia de los polímeros. Sus propiedades multifacéticas lo convierten en un tema intrigante para la investigación y el desarrollo en curso . ¡Si desea más detalles o aplicaciones adicionales, no dude en preguntar!

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are various enzymes and DNA . The compound interacts with enzymes such as Penicillin G acylase, Protocatechuate 3,4-dioxygenase alpha chain, Protocatechuate 3,4-dioxygenase beta chain, 3,4-dihydroxyphenylacetate 2,3-dioxygenase, and Homoprotocatechuate 2,3-dioxygenase . It also interacts with human DNA .

Mode of Action

The compound interacts with its targets, leading to various biochemical changes. For instance, it inhibits the activation of HDAC, which can alleviate inflammation during hepatic ischemia/reperfusion injury .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the Tyrosine Metabolism Metabolic pathway and the Disulfiram Action Pathway . It also plays a role in diseases such as Tyrosinemia Type I, Hawkinsinuria, and Dopamine beta-Hydroxylase Deficiency .

Pharmacokinetics

It is known that the compound is a small molecule and is part of the experimental group

Result of Action

The compound’s action results in molecular and cellular effects. It can alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity . It also has the potential to reduce the activation and inflammation of macrophages during hepatic ischemia/reperfusion injury .

Análisis Bioquímico

Biochemical Properties

It is known that phenolic acids, including 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Cellular Effects

The cellular effects of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are also not fully understood. Phenolic acids are known to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can act as antioxidants, protecting cells from oxidative damage .

Molecular Mechanism

It is known that phenolic acids can interact with biomolecules at the molecular level . They can bind to proteins, inhibit or activate enzymes, and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that phenolic acids can have long-term effects on cellular function . They can influence the stability and degradation of biomolecules, and their effects can change over time .

Dosage Effects in Animal Models

It is known that the effects of phenolic acids can vary with different dosages . They can have threshold effects, and high doses can cause toxic or adverse effects .

Metabolic Pathways

It is known that phenolic acids can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that phenolic acids can interact with transporters and binding proteins . They can also influence the localization and accumulation of biomolecules within cells .

Subcellular Localization

It is known that phenolic acids can be localized to specific compartments or organelles within cells . They can be directed to these locations by targeting signals or post-translational modifications .

Propiedades

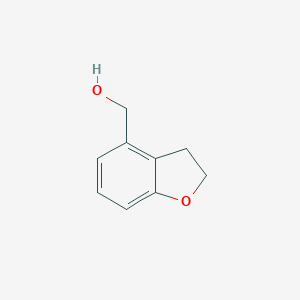

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIOASILGOFVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615895 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53832-94-3 | |

| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

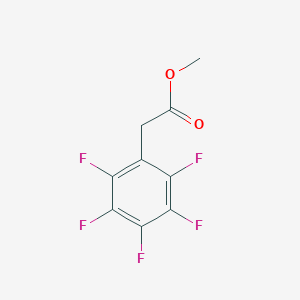

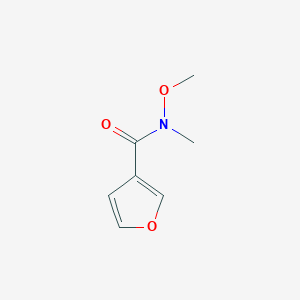

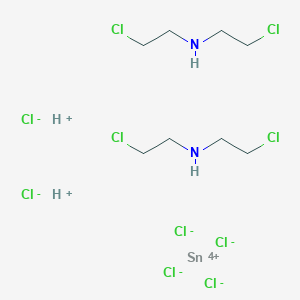

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

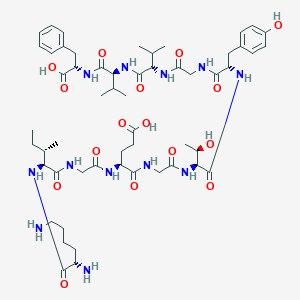

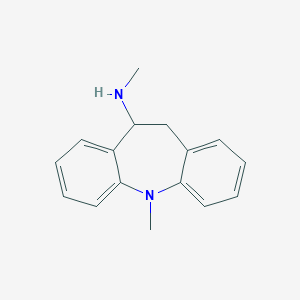

Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?

A: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.

Q2: What computational chemistry studies have been conducted on 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and similar compounds in the context of Parkinson's?

A: Researchers have employed molecular docking studies to investigate how 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.

Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?

A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)